molecular formula C11H18O B13297226 1-Ethynyl-3,3,5-trimethylcyclohexanol CAS No. 70487-02-4

1-Ethynyl-3,3,5-trimethylcyclohexanol

Cat. No.: B13297226
CAS No.: 70487-02-4
M. Wt: 166.26 g/mol
InChI Key: RYPNPJHJLHWROV-UHFFFAOYSA-N
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Description

1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by the presence of an ethynyl group and three methyl groups attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of iso-phorone to produce 3,3,5-trimethylcyclohexanone . This intermediate can then undergo further reactions to introduce the ethynyl group and hydroxyl group, resulting in the formation of 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol.

Industrial Production Methods

Industrial production of 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways may vary depending on the application and context.

Comparison with Similar Compounds

1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the ethynyl group in 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol makes it unique and imparts distinct reactivity and applications.

Properties

CAS No.

70487-02-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-ethynyl-3,3,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C11H18O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,9,12H,6-8H2,2-4H3

InChI Key

RYPNPJHJLHWROV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C#C)O)(C)C

Origin of Product

United States

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